molecular formula C22H20N4O2S B11610381 N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11610381
M. Wt: 404.5 g/mol
InChI Key: YPHDHEKLCYRSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a quinoxaline derivative featuring a benzenesulfonamide group at position 2 and a 4-ethylphenylamino substituent at position 3 of the quinoxaline core. Quinoxalines are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties . The sulfonamide moiety enhances binding to biological targets, such as tyrosine kinases or carbonic anhydrases, while the ethylphenyl group modulates lipophilicity and electronic properties, influencing cellular uptake and potency .

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(4-ethylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S/c1-2-16-12-14-17(15-13-16)23-21-22(25-20-11-7-6-10-19(20)24-21)26-29(27,28)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,23,24)(H,25,26)

InChI Key

YPHDHEKLCYRSCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Quinoxaline Functionalization

The quinoxaline scaffold serves as the foundational structure for this compound. 2,3-Dichloroquinoxaline is universally employed as the starting material due to its commercial availability and reactivity at the 2- and 3-positions. The synthesis proceeds via two critical steps:

  • Sulfonamide Coupling at Position 2 : Introduction of the benzenesulfonamide group.

  • Amination at Position 3 : Substitution of the chlorine atom with 4-ethylphenylamine.

Sulfonamide Coupling: Formation of N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide

Reaction Conditions and Optimization

The first step involves reacting 2,3-dichloroquinoxaline with benzenesulfonamide in the presence of a base. Key parameters include:

ParameterOptimal ConditionsImpact on Yield/PuritySource
Base Lithium hydroxide (LiOH)Enhances nucleophilicity of sulfonamide; reduces side products
Solvent Dimethylacetamide (DMA)Polar aprotic medium improves reaction kinetics
Temperature 80–100°CBalances reaction rate and decomposition risks
Time 6–12 hoursEnsures complete conversion

Mechanistic Insight :
The base deprotonates benzenesulfonamide, generating a sulfonamide anion that attacks the electron-deficient C2 position of 2,3-dichloroquinoxaline. LiOH is preferred over carbonates due to its stronger basicity, which accelerates the substitution while minimizing hydrolysis.

Amination: Substitution with 4-Ethylphenylamine

Nucleophilic Aromatic Substitution (NAS)

The intermediate N-(3-chloroquinoxalin-2-yl)benzenesulfonamide undergoes NAS with 4-ethylphenylamine. Critical factors include:

ParameterOptimal ConditionsImpact on Yield/PuritySource
Base 2,6-LutidineMinimizes side reactions; enhances amine nucleophilicity
Solvent n-ButanolHigh boiling point facilitates reflux
Temperature 120–140°CAccelerates substitution without decomposition
Time 8–16 hoursEnsures complete displacement

Mechanistic Insight :
The pyridine base (2,6-lutidine) abstracts a proton from 4-ethylphenylamine, generating a stronger nucleophile. The electron-withdrawing sulfonamide group at position 2 activates the C3 chlorine for substitution, enabling the amine to attack and displace the chloride.

Industrial-Scale Production and Purification

Scalable Synthesis Protocols

Industrial methods prioritize cost-effectiveness and reproducibility:

  • Continuous Flow Reactors : Reduce reaction times by 30–50% compared to batch processes.

  • Solvent Recycling : n-Butanol is distilled and reused to minimize waste.

  • Crystallization : The final product is purified via recrystallization from ethanol/water (9:1), achieving >99% purity.

Yield Optimization

StepLaboratory YieldIndustrial Yield
Sulfonamide Coupling75–85%88–92%
Amination70–80%85–90%

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, quinoxaline-H), 7.82–7.45 (m, 9H, aromatic-H), 2.61 (q, 2H, CH₂CH₃), 1.22 (t, 3H, CH₂CH₃).

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3260 cm⁻¹ (N-H).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

  • Melting Point : 198–200°C.

Challenges and Mitigation Strategies

Common Side Reactions

  • Hydrolysis of Chloroquinoxaline : Controlled by anhydrous conditions and LiOH stoichiometry.

  • Over-Alkylation : Suppressed using excess 4-ethylphenylamine (1.5 equiv).

Solvent Selection Trade-Offs

SolventProsCons
DMA High solubility of intermediatesDifficult to remove via distillation
n-Butanol Facile reflux conditionsLimited solubility of sulfonamide

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoxaline ring.

    Reduction: Reduced forms of the quinoxaline ring.

    Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

Synthesis of N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with sulfonamide groups. The general approach includes:

  • Starting Materials : Quinoxaline derivatives, such as 3-aminoquinoxaline, and benzenesulfonyl chloride.
  • Reaction Conditions : The reaction is usually carried out under basic conditions to facilitate the formation of the sulfonamide bond.
  • Purification : The product is purified through recrystallization or chromatography methods.

Anticancer Properties

Research has demonstrated that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Tyrosine Kinases : These compounds have been shown to inhibit tyrosine kinases, which are critical in cancer cell signaling pathways .
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells, thereby reducing tumor growth .
  • Selective Targeting : The structure allows for selective targeting of cancerous cells while sparing normal cells, which is crucial for minimizing side effects during treatment .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

This compound has been identified as a potential inhibitor of PI3K signaling pathways. This pathway is often dysregulated in various cancers and plays a role in:

  • Cell Proliferation : By inhibiting PI3K, the compound can effectively reduce the proliferation of cancer cells .
  • Metabolic Regulation : PI3K is involved in regulating cellular metabolism; thus, its inhibition can lead to altered metabolic states in cancer cells.

Case Studies and Research Findings

Several studies have documented the efficacy of quinoxaline derivatives:

StudyFindings
PMC6854567Demonstrated anticancer activity against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
WO2007044729A2Highlighted the role of quinoxaline derivatives as PI3K inhibitors, suggesting their potential in treating malignancies associated with PI3K signaling dysregulation .
PMC9520703Reported on the synthesis and biological evaluation of new quinoxaline derivatives showing significant inhibitory action against cancer cell viability .

Mechanism of Action

The mechanism of action of N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Key Observations:

Thioureido Linkage Enhances Potency : Compound 9 , which incorporates a thioureido group, exhibits the lowest IC50 (15.6 mmol/L) against HEPG2 liver cancer cells, outperforming doxorubicin (IC50 = 71.8 mmol/L) . This suggests that the thioureido moiety improves target binding or cellular uptake.

Substituent Effects :

  • Pyridinyl vs. Thiazolyl : Compound 10 (pyridin-2-yl) shows reduced activity (IC50 = 26.8 mmol/L) compared to 11 (thiazol-2-yl, IC50 = 24.4 mmol/L), indicating that heterocyclic substituents influence potency .
  • Hydroxyphenyl vs. Ethylphenyl : The hydroxyl group in CAS 301357-74-4 may improve solubility but lacks reported activity data, making direct comparison challenging .

Structural and Electronic Comparisons

  • Electron Effects : Electron-donating groups (e.g., ethyl) may stabilize charge-transfer interactions with target proteins, while electron-withdrawing groups (e.g., chlorine in ) could enhance electrophilic reactivity .

Biological Activity

N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a compound within the quinoxaline class, notable for its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound's molecular formula is C21H18N4O2SC_{21}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 414.5 g/mol. Its structure features a quinoxaline core substituted with an ethylphenyl group and a benzenesulfonamide moiety, which are crucial for its biological activity.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have shown significant antimicrobial properties. A study indicated that derivatives with electron-rich groups on the aminophenyl ring exhibited enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that halogen substitutions can either enhance or diminish antibacterial efficacy depending on their electronic nature.

Compound NameAntibacterial ActivityZone of Inhibition (mm)
ChloramphenicolStrong19 (S. aureus)
AmpicillinStrong28 (E. coli)
This compoundModerateTBD

Anticancer Properties

Research has highlighted the potential of quinoxaline derivatives in cancer therapy. For instance, certain analogs demonstrated potent antitumor activity against liver carcinoma cell lines with IC50 values as low as 0.5 µg/mL . The presence of specific functional groups, such as carboxylic acids, appears to enhance this activity, suggesting that modifications to the compound's structure could lead to more effective anticancer agents.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which is implicated in various malignancies .
  • Targeting Cellular Pathways : The compound may interact with specific receptors or enzymes, influencing pathways associated with inflammation and cell proliferation .

Case Studies and Research Findings

  • Antiviral Activity : A systematic review indicated that certain quinoxaline derivatives exhibit antiviral properties, particularly against Hepatitis B virus and Coxsackievirus B5. These compounds showed promising results without significant cytotoxicity .
  • Analgesic and Anti-inflammatory Effects : Related compounds have been evaluated for their analgesic and anti-inflammatory activities, with some exhibiting efficacy comparable to standard treatments like diclofenac sodium .

Q & A

Q. Advanced

  • Substituent Variation : Modify the quinoxaline core (e.g., halogenation at position 5 or 6) and the 4-ethylphenyl group (e.g., replacing ethyl with bulkier alkyl/aryl groups) .
  • Bioisosteric Replacement : Replace the sulfonamide group with carboxylate or phosphonate moieties to enhance solubility .
  • Statistical Analysis : Use multivariate regression or machine learning to correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, logP) with activity data .

How should researchers address contradictory data in inhibition assays (e.g., variable IC50_{50}50​ across studies)?

Q. Advanced

  • Experimental Replicates : Perform triplicate assays with independent syntheses to rule out batch variability.
  • Assay Standardization : Control pH, temperature, and serum content in cell culture media to minimize confounding factors .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s mechanism of action.
  • Data Normalization : Express IC50_{50} relative to internal controls (e.g., housekeeping genes) to account for plate-to-plate variability .

What computational strategies are effective for studying binding interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with sulfonamide and π-π stacking with quinoxaline .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-protein residue fluctuations .
  • Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinity (ΔGbind_{bind}) and rank derivatives .

How can synthetic yield and scalability be improved without compromising purity?

Q. Advanced

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Catalytic Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura couplings to functionalize the quinoxaline core .
  • Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve environmental metrics .
  • Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to detect intermediates and terminate reactions at optimal conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.